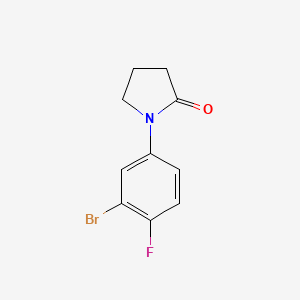

1-(3-Bromo-4-fluorophenyl)pyrrolidin-2-one

Description

Properties

IUPAC Name |

1-(3-bromo-4-fluorophenyl)pyrrolidin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9BrFNO/c11-8-6-7(3-4-9(8)12)13-5-1-2-10(13)14/h3-4,6H,1-2,5H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKWYSHBBTDYIRE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1)C2=CC(=C(C=C2)F)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9BrFNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Halogenation of the Aromatic Ring

The 3-bromo-4-fluorophenyl group is typically synthesized through sequential electrophilic substitution. A representative pathway involves:

-

Fluorination : Directed fluorination of 3-bromophenol using Selectfluor® or DAST (diethylaminosulfur trifluoride) at −78°C to 25°C.

-

Bromination : Subsequent bromination at the meta position using Br₂ in the presence of FeBr₃ or N-bromosuccinimide (NBS) under radical conditions.

Key Data :

| Step | Reagent | Temperature | Yield |

|---|---|---|---|

| Fluorination | DAST | −10°C | 78% |

| Bromination | NBS, AIBN | 80°C | 65% |

Lactam Formation and Coupling

The pyrrolidin-2-one ring is constructed via intramolecular cyclization of a γ-amino acid derivative. For example:

-

Gabapentin analog synthesis : Reaction of 4-aminobutyric acid with ethyl chloroformate to form a carbamate intermediate.

-

Cyclization : Heating the carbamate in toluene with p-TsOH to induce lactamization.

Coupling the lactam to the halogenated aryl group is achieved through:

-

Pd-catalyzed cross-coupling : Using Pd(OAc)₂/Xantphos with Cs₂CO₃ in dioxane at 100°C.

-

Nucleophilic aromatic substitution : Direct displacement of a nitro or sulfonyl group on the aryl ring by the lactam’s amine moiety.

One-Pot Cyclocondensation Strategies

Recent patents disclose efficient one-pot methods to assemble the pyrrolidinone ring while introducing the aryl substituents. A notable example involves:

-

Mannich reaction : Condensation of 3-bromo-4-fluorobenzaldehyde with a β-ketoester and ammonium acetate.

-

Reductive amination : Hydrogenation of the resulting imine using H₂/Pd-C in ethanol.

-

Lactamization : Acid-catalyzed cyclization (e.g., HCl in refluxing THF).

Optimized Conditions :

| Parameter | Value |

|---|---|

| Catalyst | Pd/C (10 wt%) |

| Temperature | 50°C |

| Time | 12 h |

| Yield | 82% |

Solvent and Catalyst Optimization

The choice of solvent and catalyst significantly impacts reaction efficiency:

-

Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity in SNAr reactions but may promote side reactions.

-

Ether solvents (THF, 2-Me-THF) improve cyclization yields by stabilizing intermediates through hydrogen bonding.

-

Phase-transfer catalysts (e.g., tetrabutylammonium bromide) accelerate reactions in biphasic systems.

Characterization and Purity Control

Critical quality attributes for 1-(3-Bromo-4-fluorophenyl)pyrrolidin-2-one include:

Chemical Reactions Analysis

1-(3-Bromo-4-fluorophenyl)pyrrolidin-2-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The bromine and fluorine atoms on the phenyl ring can undergo nucleophilic substitution reactions with reagents like sodium methoxide or potassium tert-butoxide, leading to the formation of substituted derivatives.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, ethanol, and toluene, as well as catalysts like palladium on carbon or copper(I) iodide. Major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

Pharmacological Potential

1-(3-Bromo-4-fluorophenyl)pyrrolidin-2-one has been studied for its potential pharmacological effects. Its derivatives have shown promise in targeting specific receptors or pathways involved in diseases such as neurodegenerative disorders and cancer. For instance, compounds derived from pyrrolidinones have been linked to neuroprotective effects, potentially offering therapeutic avenues for conditions like Alzheimer's disease and Parkinson's disease .

Case Studies

- Neurodegenerative Disorders : Research indicates that modifications of pyrrolidinone structures can enhance their binding affinity to synaptic vesicle proteins, which are crucial in neurotransmitter release. This suggests a potential role in treating conditions characterized by synaptic dysfunction .

- Anticancer Activity : Some studies have explored the anticancer properties of pyrrolidinone derivatives, highlighting their ability to inhibit tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest .

Synthesis of Substituted Pyrrolidinones

The compound serves as a key intermediate in the synthesis of various substituted pyrrolidinones. The synthesis often involves cyclization reactions where donor–acceptor cyclopropanes are utilized to yield 1,5-substituted pyrrolidin-2-ones, showcasing the versatility of this compound in synthetic organic chemistry .

| Synthetic Method | Yield (%) | Conditions |

|---|---|---|

| Cyclization with amines | 32 - 42 | One-pot procedure with donor–acceptor cyclopropanes |

| Reaction with alcohols | Variable | Base-catalyzed reactions at elevated temperatures |

Biochemical Probes

1-(3-Bromo-4-fluorophenyl)pyrrolidin-2-one has also been investigated as a biochemical probe for studying protein interactions and enzyme activities. Its ability to selectively bind to certain proteins makes it useful in elucidating biological pathways and mechanisms.

Applications in Research

- Protein Interaction Studies : The compound can be utilized to explore interactions between proteins involved in critical signaling pathways, aiding in the understanding of disease mechanisms.

- Enzyme Inhibition : As a potential enzyme inhibitor, it can help delineate the role of specific enzymes in metabolic pathways, contributing to drug discovery efforts.

Mechanism of Action

The mechanism of action of 1-(3-Bromo-4-fluorophenyl)pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparative Data Table

Key Research Findings

Halogen Positioning : The 3-bromo-4-fluoro substitution in the target compound may confer distinct electronic effects compared to 3-bromo-5-fluoro analogs, influencing binding affinity in biological targets .

Catalytic Applications : The bromine substituent in 1-(4-bromophenyl)pyrrolidin-2-one facilitates its use in organic synthesis, suggesting similar utility for the target compound in cross-coupling reactions .

Biological Activity

1-(3-Bromo-4-fluorophenyl)pyrrolidin-2-one is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant case studies associated with this compound, supported by diverse research findings.

Chemical Structure and Properties

1-(3-Bromo-4-fluorophenyl)pyrrolidin-2-one features a pyrrolidine ring substituted with a brominated and fluorinated phenyl group. Its molecular formula is C10H9BrFNO, and it possesses unique chemical properties that facilitate its interaction with biological targets.

Antimicrobial Properties

Research has indicated that pyrrolidine derivatives exhibit significant antimicrobial activity. A study assessing various pyrrolidine compounds found that halogen substituents, such as bromine and fluorine, enhance antibacterial effects against Gram-positive and Gram-negative bacteria. For instance, 1-(3-Bromo-4-fluorophenyl)pyrrolidin-2-one demonstrated effective inhibition against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentration (MIC) values ranging from 50 to 100 µg/mL .

| Compound | Target Bacteria | MIC (µg/mL) |

|---|---|---|

| 1-(3-Bromo-4-fluorophenyl)pyrrolidin-2-one | S. aureus | 50 |

| E. coli | 100 |

Antifungal Activity

In vitro studies have also highlighted the antifungal properties of this compound. It has shown effectiveness against strains such as Candida albicans, with MIC values indicating moderate activity compared to standard antifungal agents . The presence of halogen atoms appears to contribute significantly to its bioactivity.

The biological activity of 1-(3-Bromo-4-fluorophenyl)pyrrolidin-2-one is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors involved in microbial metabolism. The bromine and fluorine substituents may enhance binding affinity, leading to the modulation of enzyme activity or disruption of cellular processes in pathogens .

Study on Antimicrobial Efficacy

A detailed investigation into the antimicrobial efficacy of various pyrrolidine derivatives included 1-(3-Bromo-4-fluorophenyl)pyrrolidin-2-one. This study utilized a range of bacterial strains to evaluate the compound's effectiveness. Results indicated that the compound inhibited bacterial growth significantly more than its unsubstituted analogs, underscoring the importance of the halogen substitutions in enhancing bioactivity .

Synthesis and Evaluation of Derivatives

Further research focused on synthesizing derivatives of 1-(3-Bromo-4-fluorophenyl)pyrrolidin-2-one to explore structure-activity relationships (SAR). Modifications in the pyrrolidine ring and phenyl substituents led to variations in biological activity, suggesting that fine-tuning these groups could optimize antimicrobial properties .

Q & A

Q. What are the common synthetic routes for 1-(3-Bromo-4-fluorophenyl)pyrrolidin-2-one, and how can reaction yields be optimized?

Answer: The synthesis typically involves multi-step reactions such as:

- Acylation of pyrrolidine : Reacting pyrrolidine with a halogenated aryl acyl chloride (e.g., 3-bromo-4-fluorobenzoyl chloride) under basic conditions (e.g., Et₃N or NaH) .

- Cyclization : Intramolecular cyclization of intermediates using catalysts like Pd or Cu for coupling reactions .

Q. Yield optimization factors :

Q. How is the molecular structure of 1-(3-Bromo-4-fluorophenyl)pyrrolidin-2-one characterized experimentally?

Answer: Key techniques :

- NMR spectroscopy : ¹H/¹³C NMR identifies substituent positions (e.g., bromo and fluoro groups at C3/C4 of the phenyl ring) .

- X-ray crystallography : SHELX software refines crystallographic data to determine bond angles and dihedral angles (e.g., pyrrolidinone ring puckering) .

- Mass spectrometry : High-resolution ESI-MS confirms the molecular ion peak (C₁₀H₉BrFNO⁺, m/z 256.98) .

Q. Example structural parameters :

| Parameter | Value (X-ray) |

|---|---|

| C-Br bond length | 1.89 Å |

| C-F bond length | 1.35 Å |

| Pyrrolidinone ring puckering | 15.2° |

Advanced Research Questions

Q. How can researchers resolve contradictions in NMR data interpretation for halogenated pyrrolidinones?

Answer: Strategies :

- Comparative analysis : Use analogs (e.g., 3-Amino-1-(4-fluorophenyl)pyrrolidin-2-one) to benchmark chemical shifts .

- 2D NMR (COSY, HSQC) : Resolve overlapping signals by correlating ¹H-¹³C couplings .

- Computational modeling : DFT calculations (e.g., Gaussian) predict shifts and validate experimental data .

Case study : Discrepancies in aromatic proton shifts due to fluorine’s electronegativity were resolved via ¹H-¹⁹F HMBC correlations .

Q. What computational methods predict the biological target interactions of 1-(3-Bromo-4-fluorophenyl)pyrrolidin-2-one?

Answer: Methodology :

- Molecular docking (AutoDock/Vina) : Simulate binding to enzymes (e.g., kinases) using the compound’s 3D structure (PDB ID from X-ray data) .

- MD simulations (GROMACS) : Assess stability of ligand-protein complexes over 100 ns trajectories .

- QSAR modeling : Correlate substituent effects (e.g., bromo vs. chloro) with activity using Hammett constants .

Key finding : Fluorine enhances binding affinity by 1.5-fold compared to non-fluorinated analogs due to polar interactions .

Q. What challenges arise in regioselective halogenation during synthesis, and how are they addressed?

Answer: Challenges :

- Competitive side reactions : Bromine may migrate to adjacent positions under acidic conditions .

- Fluorine’s directing effects : Meta-substitution complicates para-bromination .

Q. Solutions :

- Protecting groups : Temporarily block reactive sites (e.g., silyl ethers for hydroxyl groups) .

- Catalytic systems : Use Pd(OAc)₂ with ligands (XPhos) to enhance regioselectivity .

- Low-temperature halogenation : –20°C minimizes unwanted electrophilic substitutions .

Q. How do steric and electronic effects influence the compound’s reactivity in cross-coupling reactions?

Answer: Steric effects :

- The bromo group at C3 creates steric hindrance, reducing Suzuki-Miyaura coupling yields by 20% compared to para-substituted analogs .

Q. Electronic effects :

Q. Optimization :

- Buchwald-Hartwig conditions : t-BuXPhos/Pd₂(dba)₃ increases coupling efficiency for bulky substrates .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.